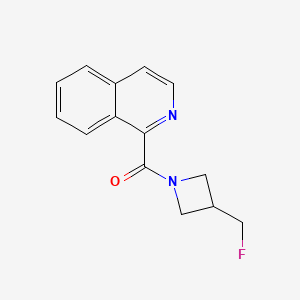

(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-isoquinolin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-7-10-8-17(9-10)14(18)13-12-4-2-1-3-11(12)5-6-16-13/h1-6,10H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYPYAUCYRUCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Main Synthetic Route via Azetidine-3-Carboxylic Acid

The most extensively documented method begins with azetidine-3-carboxylic acid (CAS Reg. No. 36476-78-5), which undergoes protection, functionalization, and subsequent coupling with isoquinoline.

Step 1: Benzhydryl Protection

Azetidine-3-carboxylic acid is reacted with benzhydrylamine in the presence of diisopropylethylamine (DIPEA) and ethanol to form 1-benzhydrylazetidine-3-carboxylic acid. This step ensures nitrogen protection during subsequent reactions, preventing unwanted side reactions at the azetidine nitrogen.

Step 2: Mesylation and Fluorination

The hydroxyl group of 1-benzhydrylazetidine-3-methanol (derived from reducing the carboxylic acid) is converted to a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane (DCM). The mesylate intermediate is then fluorinated with triethylamine trihydrofluoride (TREAT-HF) at elevated temperatures (60–80°C), yielding 1-benzhydryl-3-(fluoromethyl)azetidine.

Step 3: Deprotection

Hydrogenolysis under palladium catalysis removes the benzhydryl group, forming 3-(fluoromethyl)azetidine as a para-toluenesulfonate salt. This step typically employs hydrogen gas and para-toluenesulfonic acid in a polar solvent like methanol or ethanol.

Step 4: Coupling with Isoquinoline

The deprotected azetidine is reacted with isoquinoline-1-carbonyl chloride in the presence of a base such as DIPEA or N-methylmorpholine (NMM). This coupling step proceeds in anhydrous tetrahydrofuran (THF) or DCM at room temperature, yielding the final product.

Alternative Route via tert-Butyl Carbamate Protection

An alternative pathway utilizes tert-butyl carbamate (Boc) as a protecting group, offering advantages in scalability and purification.

Step 1: Boc Protection

Azetidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide, forming tert-butyl azetidine-1-carboxylate-3-carboxylic acid.

Step 2: Esterification and Reduction

The carboxylic acid is esterified to its methyl ester using thionyl chloride and methanol. Subsequent reduction with sodium borohydride converts the ester to a hydroxymethyl group.

Step 3: Sulfonylation and Fluorination

The hydroxymethyl intermediate is sulfonylated with methanesulfonyl chloride, followed by fluorination using tetrabutylammonium fluoride (TBAF) in acetonitrile. This yields tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Step 4: Deprotection and Coupling

The Boc group is removed with trifluoroacetic acid (TFA), and the resulting azetidine is coupled with isoquinoline-1-carbonyl chloride as described earlier.

Key Reagents and Reaction Conditions

Fluorination Agents

Triethylamine trihydrofluoride (TREAT-HF) and tetrabutylammonium fluoride (TBAF) are preferred for nucleophilic fluorination due to their ability to displace mesyl or tosyl groups efficiently. Hydrogen fluoride-triethylamine complexes are avoided in large-scale synthesis due to safety concerns.

Purification Techniques

Aqueous Extraction

Crude reaction mixtures containing tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate are purified via aqueous extraction. A 1:1 mixture of ethyl acetate and water, combined with 1,4-diazabicyclo[2.2.2]octane (DABCO), reduces chloromethyl impurities to <1%.

Crystallization

The final product is crystallized from acetonitrile or ethyl acetate/hexane mixtures, achieving >99% purity as confirmed by high-performance liquid chromatography (HPLC).

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃FN₂O |

| Molecular Weight | 244.26 g/mol |

| CAS Registry Number | 2034378-20-4 |

| Density | Not reported |

| Melting Point | Not reported |

Table 1: Physicochemical properties of this compound.

Challenges and Optimization

Chemical Reactions Analysis

(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural homology with methanone derivatives reported in the literature. Below is a comparative analysis based on substituent effects, enantioselectivity, and physicochemical properties.

Table 1: Comparison of Structural and Functional Properties

Substituent Effects on Reactivity and Selectivity

- In phenyl-substituted analogs (e.g., 3a), reduction reactions yield alcohols with high enantiomeric excess (91.4% ee), suggesting that substituent positioning (e.g., ortho-methyl groups) can dramatically improve stereoselectivity .

Azetidine vs. Aromatic Substituents :

Physicochemical Properties

- Molecular Weight and Solubility: Phenyl and p-tolyl analogs (3a, 3f) have lower molecular weights (~222–236 g/mol) than the target compound, which may exhibit higher lipophilicity due to the fluoromethyl-azetidine group.

Biological Activity

The compound (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanism of action, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

The compound features a unique structure comprising an azetidine ring substituted with a fluoromethyl group and an isoquinoline moiety. This specific arrangement is believed to contribute to its biological efficacy.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12FN3O |

| Molecular Weight | 233.24 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets in the body. It acts as a selective estrogen receptor modulator (SERM), influencing estrogen signaling pathways. The fluoromethyl group enhances metabolic stability and receptor binding affinity, making it a promising candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on related azetidine derivatives have shown their potential as selective estrogen receptor degraders (SERDs), which could be beneficial in treating hormone-dependent cancers such as breast cancer .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may possess neuroprotective effects. A study evaluated the impact of isoquinoline derivatives on neuronal health and found that certain modifications led to enhanced neuroprotection against oxidative stress-induced damage . This suggests that this compound may have applications in neurodegenerative diseases.

Study 1: Anticancer Activity

A recent study investigated the anticancer activity of azetidine derivatives, including those similar to this compound. The results demonstrated that these compounds significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values indicating potent activity compared to standard treatments .

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of isoquinoline derivatives. Researchers found that compounds with similar structural features provided substantial protection against neuronal apoptosis induced by toxic agents. The findings suggest that this compound could be further explored for its potential in treating neurodegenerative disorders .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine ring substitution) and fluoromethyl group integration. ¹⁹F NMR quantifies fluorine content .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., azetidine ring puckering) using SHELX software for refinement .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced Research Focus

- Crystallographic Validation : Compare experimental X-ray structures with Density Functional Theory (DFT)-optimized models to resolve discrepancies in bond lengths or angles .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility in the azetidine ring that may cause signal splitting .

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace ambiguous signals in complex spectra .

What experimental strategies are recommended for studying its biological interactions?

Q. Advanced Research Focus

- In Vitro Binding Assays : Screen against kinase or GPCR targets using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (KD) .

- Cellular Uptake Studies : Employ LC-MS/MS to measure intracellular concentrations, optimizing protocols with fluorophore-tagged analogs .

- Metabolic Stability : Incubate with liver microsomes and analyze via HPLC to assess susceptibility to cytochrome P450 enzymes .

What reaction mechanisms govern the fluoromethyl group’s reactivity?

Q. Advanced Research Focus

- Nucleophilic Substitution : Fluoride ion (F⁻) displaces leaving groups (e.g., OH or Cl) on the azetidine precursor via SN2, with stereochemical inversion confirmed by X-ray .

- Radical Pathways : Under UV light, fluoromethyl radicals may form, leading to undesired byproducts; use radical scavengers (e.g., BHT) to suppress .

- Acid/Base Stability : The fluoromethyl group resists hydrolysis at physiological pH but degrades under strong acidic conditions (pH < 2) .

How can thermal and photochemical stability be evaluated for long-term storage?

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (>150°C suggests stability for room-temperature storage) .

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC to simulate shelf life .

- Light Exposure Tests : UV-vis spectroscopy tracks photodegradation; amber vials or antioxidants (e.g., ascorbic acid) mitigate decomposition .

What computational methods predict its pharmacokinetic properties?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Model membrane permeability (logP) and blood-brain barrier penetration using force fields like CHARMM .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F) and toxicity (e.g., hERG inhibition) based on structural fingerprints .

- Docking Studies : AutoDock Vina predicts binding modes to targets like isoquinoline-binding enzymes (e.g., phosphodiesterases) .

How to address low yields in large-scale synthesis?

Q. Advanced Research Focus

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic acylation steps, reducing side product formation .

- Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to enhance enantioselectivity .

- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to maximize recovery of pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.